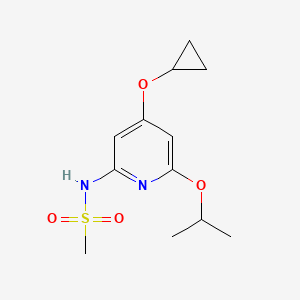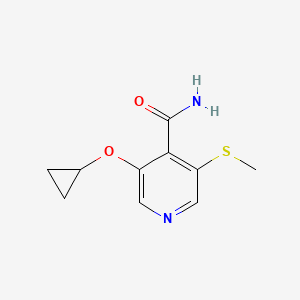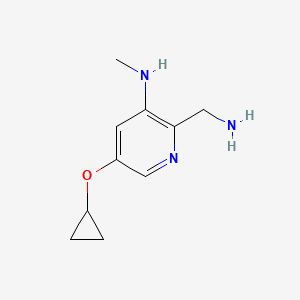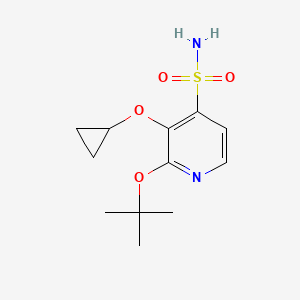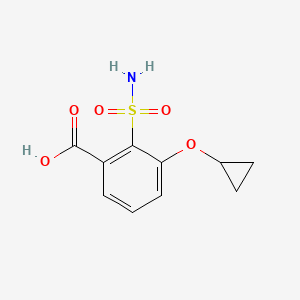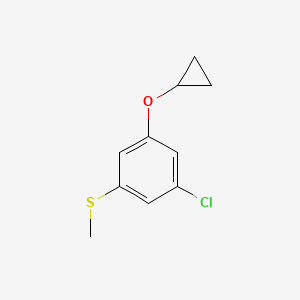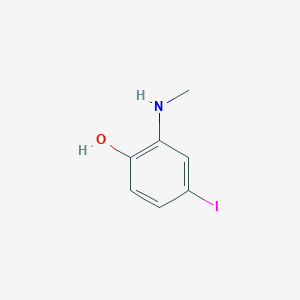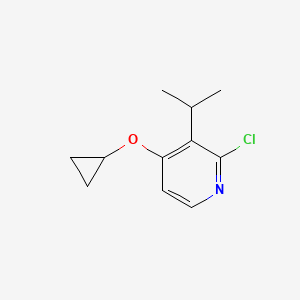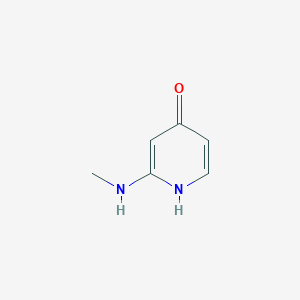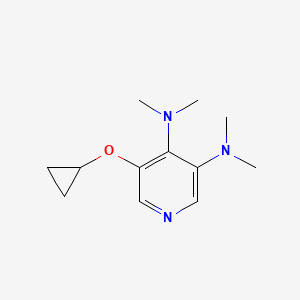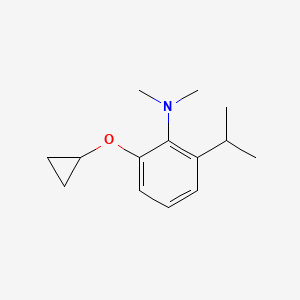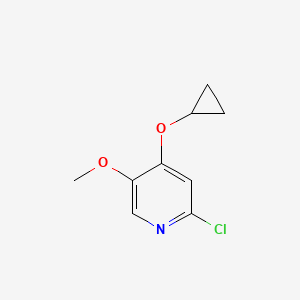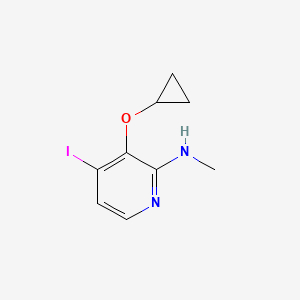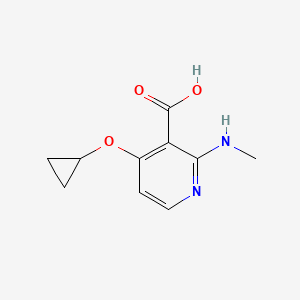
4-Cyclopropoxy-2-(methylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-(methylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a cyclopropoxy group at the 4-position and a methylamino group at the 2-position of the nicotinic acid core. It has the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The general synthetic route may include the following steps:
Preparation of the starting material: The synthesis begins with the preparation of a suitable nicotinic acid derivative.
Introduction of the cyclopropoxy group: This step involves the reaction of the nicotinic acid derivative with a cyclopropyl halide under basic conditions to form the cyclopropoxy derivative.
Introduction of the methylamino group: The final step involves the reaction of the cyclopropoxy derivative with a methylamine source under appropriate conditions to yield 4-Cyclopropoxy-2-(methylamino)nicotinic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(methylamino)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-2-(methylamino)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(methylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A well-known vitamin B3 with various biological functions.
2-Chloronicotinic Acid: A derivative of nicotinic acid with a chlorine substituent at the 2-position.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: A derivative with alkoxy and alkylsulfanyl groups.
Uniqueness
4-Cyclopropoxy-2-(methylamino)nicotinic acid is unique due to the presence of both cyclopropoxy and methylamino groups, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-9-8(10(13)14)7(4-5-12-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
WYGPURXUTCBBGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


